molecular formula C18H24ClN3O4 B567588 tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate CAS No. 1276666-10-4

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate

Cat. No. B567588
M. Wt: 381.857
InChI Key: XFZWJFGWPOYEBZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate” is a chemical substance with the CAS Number: 1276666-10-4 . It has a molecular weight of 381.86 and its IUPAC name is tert-butyl 2- [ (5-chloro-1,3-benzoxazol-2-yl) (3-oxobutyl)amino]ethylcarbamate . The compound is typically stored in a dry environment at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

  • Optical Brightening

    • This compound is used as an optical brightener, converting UV light into visible light .
    • It is typically applied to materials such as thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
    • The outcomes of this application include enhanced brightness and whiteness of the treated materials .
  • Fluorescent Brightening

    • The compound also acts as a fluorescent brightener due to its outstanding fluorescent ability .
    • It is applied to various materials to enhance their appearance under UV light .
    • The result is a significant increase in the fluorescence of the treated materials, making them appear brighter under UV light .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZWJFGWPOYEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate

Synthesis routes and methods

Procedure details

Thiol 9a (10.5 kg, 54.6 mol) was added to a vessel and suspended in DCM (141 kg). Oxalyl chloride (10.4 kg, 82.3 mol) was added (slightly endothermic) followed by DMF (40.0 kg, 547 mol) over 1.25 h, such that the batch temperature was ≦25° C. The batch was aged at 20° C. for approximately 30 min, HPLC analysis showed reaction to be complete. The batch was cooled to 10° C. then triethylamine (16.64 kg, 164.4 mol) was added via a sub-surface sample line at such a rate as to maintain a batch temperature of ≦10° C. A sub-surface addition protocol was required to prevent build up of triethylamine hydrochloride solid on the walls of the vessel. The batch was cooled to 0° C., then a solution of N-Boc-ethylenediamine (10.5 kg, 61.2 mol) in DCM (10 kg) was added such that the batch temperature was ≦10° C. The reaction was warmed to 20° C. and stirred for 2.5 h, HPLC analysis showed the reaction to be complete. Water (63.6 kg) was charged to the batch and the mixture stirred for 5 min. The layers were separated and the aqueous phase re-extracted with DCM (42.2 kg). The organic solutions were then combined and approximately half of the total DCM volume was distilled from the batch under vacuum whilst maintaining a temperature of ≦40° C. MeCN (83.3 kg) was then added and the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN). MVK (4.61 kg, 65.8 mol) was added to the batch followed by DBU (4.17 kg, 27.4 mol) such that the temperature was ≦20° C. The batch was aged for 10 h at 20° C. then analyzed by HPLC. The reaction was then diluted with water (42.4 kg) and aged for a further 30 min. The mixture was filtered and the slurry washed with MeCN (33.3 kg). The solid was washed with MeCN (˜10 L) then dried in a vacuum oven (T=60° C.) for 22 h. MVK adduct 10 (15.5 kg) was isolated as an off-white solid. mp 145-148° C. 1H NMR (400 MHz, CDCl3): δ 7.24 (d, 1H, J=2.3 Hz), 7.09 (d, 1H, J=8.5 Hz), 6.91 (dd, 1H, J=8.5, 2.3 Hz), 5.06 (s, 1H, br), 3.73 (t, 2H, J=6.7 Hz), 3.63 (t, 2H, J=6.1 Hz), 3.37 (d, 2H, br), 2.89 (t, 2H, J=6.7 Hz), 2.14 (s, 3H), 1.33 (s, 9H). 13C NMR (100.6 MHz, CDCl3): δ 206.7, 163.0, 156.0, 147.4, 144.6, 129.2, 120.3, 116.6, 109.2, 79.4, 49.3, 44.3, 41.9, 39.1, 30.2, 28.3. HRMS (ESI): m/z [M++H] calcd for C18H24ClN3O4: 382.1534; found: 382.1544.
Name
Quantity
10.5 kg
Type
reactant
Reaction Step One
Name
Quantity
42.4 kg
Type
solvent
Reaction Step Two
Name
Quantity
63.6 kg
Type
solvent
Reaction Step Three
Quantity
10.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 kg
Type
reactant
Reaction Step Five
Quantity
16.64 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10.5 kg
Type
reactant
Reaction Step Eight
Name
Quantity
10 kg
Type
solvent
Reaction Step Eight
Name
Quantity
4.17 kg
Type
reactant
Reaction Step Nine
Name
Quantity
141 kg
Type
solvent
Reaction Step Ten

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